4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-7-nitro-2,1,3-benzoxadiazole is an organic compound with the molecular formula C₇H₅N₃O₄. It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. This compound is known for its applications in fluorescence and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-7-nitro-2,1,3-benzoxadiazole typically involves the nitration of 4-methoxy-2,1,3-benzoxadiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of 4-methoxy-7-nitro-2,1,3-benzoxadiazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7-nitro-2,1,3-benzoxadiazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines or thiols, typically under basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoxadiazoles with various functional groups.
Reduction: The major product is 4-methoxy-7-amino-2,1,3-benzoxadiazole.
Oxidation: The major product is 4-carboxy-7-nitro-2,1,3-benzoxadiazole.
Scientific Research Applications
4-Methoxy-7-nitro-2,1,3-benzoxadiazole has several applications in scientific research:
Fluorescent labeling: It is used as a fluorescent probe for labeling proteins, peptides, and other biomolecules.
Chemical sensors: It is employed in the development of chemical sensors for detecting various analytes.
Biological studies: It is used in studies involving enzyme activity and protein interactions.
Medicinal chemistry: It is explored for its potential therapeutic applications, including as a diagnostic tool.
Mechanism of Action
The mechanism of action of 4-methoxy-7-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a different wavelength, allowing for the detection and quantification of labeled molecules. In chemical reactions, the nitro and methoxy groups participate in various transformations, leading to the formation of new products .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7-nitro-2,1,3-benzoxadiazole: Similar in structure but with a chloro group instead of a methoxy group.
4-Fluoro-7-nitro-2,1,3-benzoxadiazole: Similar in structure but with a fluoro group instead of a methoxy group.
4-Nitro-7-piperazino-2,1,3-benzoxadiazole: Contains a piperazine ring instead of a methoxy group.
Uniqueness
4-Methoxy-7-nitro-2,1,3-benzoxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and fluorescence properties. The methoxy group enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
4-methoxy-7-nitro-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4/c1-13-5-3-2-4(10(11)12)6-7(5)9-14-8-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPFXRISNOOUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.